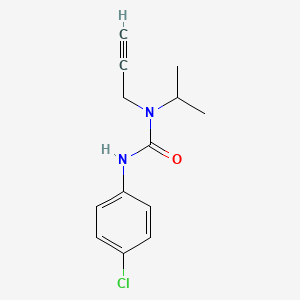
N'-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is an organic compound characterized by the presence of a chlorophenyl group, an isopropyl group, and a propynyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea typically involves the reaction of 4-chloroaniline with isopropyl isocyanate and propargyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Urea Derivative: 4-chloroaniline reacts with isopropyl isocyanate to form N-(4-chlorophenyl)-N-propan-2-ylurea.
Alkylation: The urea derivative is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4-chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea oxides, while reduction can produce corresponding amines.
Applications De Recherche Scientifique
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N-propan-2-ylurea: Lacks the propynyl group, which may affect its reactivity and applications.
N-(4-Chlorophenyl)-N-prop-2-yn-1-ylurea: Lacks the isopropyl group, which may influence its biological activity.
Uniqueness
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is unique due to the presence of both isopropyl and propynyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56432-56-5 |
|---|---|
Formule moléculaire |
C13H15ClN2O |
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-propan-2-yl-1-prop-2-ynylurea |
InChI |
InChI=1S/C13H15ClN2O/c1-4-9-16(10(2)3)13(17)15-12-7-5-11(14)6-8-12/h1,5-8,10H,9H2,2-3H3,(H,15,17) |
Clé InChI |
HBSFYVSEEROWOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC#C)C(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

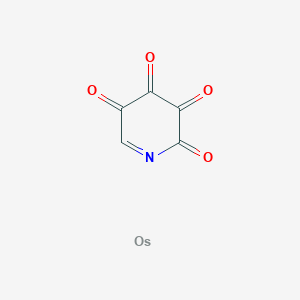
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
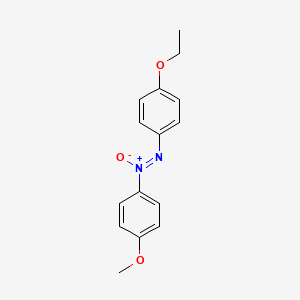
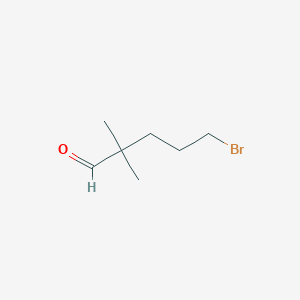
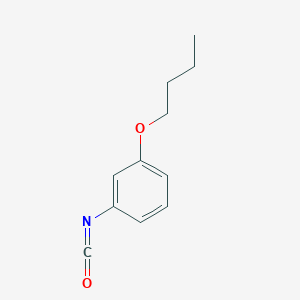
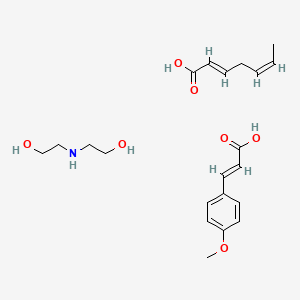
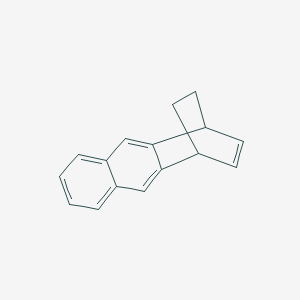
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
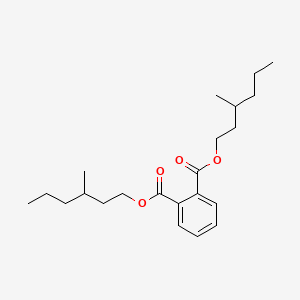
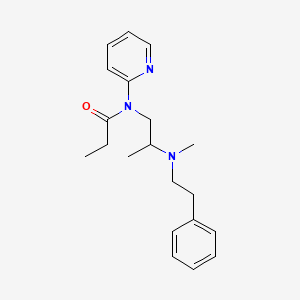
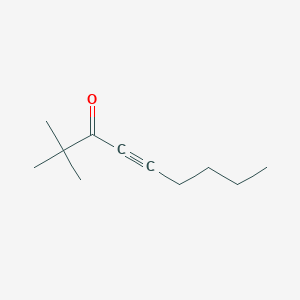
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
